Cas no 2362-58-5 (4-(4-methylphenyl)-2-phenyl-1,3-thiazole)

4-(4-Methylphenyl)-2-phenyl-1,3-thiazole is a substituted thiazole derivative characterized by its aromatic phenyl and methylphenyl functional groups. This compound is of interest in organic synthesis and materials science due to its rigid, conjugated structure, which contributes to potential applications in optoelectronic materials or as a building block for more complex heterocyclic systems. Its well-defined molecular architecture allows for precise modifications, making it useful in the development of pharmaceuticals, agrochemicals, or advanced polymers. The presence of both electron-donating (methyl) and electron-withdrawing (thiazole) groups enhances its versatility in synthetic pathways. High purity grades are available for research and industrial applications requiring consistent performance.
4-(4-methylphenyl)-2-phenyl-1,3-thiazole structure
2362-58-5 structure
Product Name:4-(4-methylphenyl)-2-phenyl-1,3-thiazole
CAS No:2362-58-5
MF:C16H13NS
MW:251.346122503281
MDL:MFCD00662575
CID:250729
PubChem ID:715103
Update Time:2025-10-29

4-(4-methylphenyl)-2-phenyl-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • Thiazole,4-(4-methylphenyl)-2-phenyl-
    • 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole
    • 2-phenyl-4-(p-tolyl)thiazole
    • 2-Phenyl-4-p-methylphenyl-thiazol
    • 2-Phenyl-4-p-tolyl-thiazol
    • 2-phenyl-4-p-tolylthiazole
    • 2-phenyl-4-p-tolyl-thiazole
    • AC1LENTS
    • CHEMBL1824656
    • CTK4F1941
    • HMS563N18
    • Maybridge1_007872
    • SureCN4280995
    • Thiazole, 4-(4-methylphenyl)-2-phenyl-
    • SCHEMBL4280995
    • Z48854140
    • MLS-0472754.0001
    • BDBM50351519
    • EN300-22832853
    • MFCD00662575
    • 2362-58-5
    • AKOS001049624
    • CHEBI:190639
    • DTXSID50351953
    • 4-(4-methylphenyl)-2-phenyl-1,3-thiazole
    • MDL: MFCD00662575
    • Inchi: 1S/C16H13NS/c1-12-7-9-13(10-8-12)15-11-18-16(17-15)14-5-3-2-4-6-14/h2-11H,1H3
    • InChI Key: RGQZKXSQOVPMHZ-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(C)=CC=2)N=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 251.07699
  • Monoisotopic Mass: 251.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 12.89

4-(4-methylphenyl)-2-phenyl-1,3-thiazole Pricemore >>

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Additional information on 4-(4-methylphenyl)-2-phenyl-1,3-thiazole

Professional Introduction to 4-(4-methylphenyl)-2-phenyl-1,3-thiazole (CAS No. 2362-58-5)

4-(4-methylphenyl)-2-phenyl-1,3-thiazole, with the chemical identifier CAS No. 2362-58-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a structure that is widely recognized for its biological activity and potential therapeutic applications. The presence of aromatic rings and a sulfur-containing heterocycle makes it a particularly intriguing molecule for further investigation.

The structural framework of 4-(4-methylphenyl)-2-phenyl-1,3-thiazole consists of a central thiazole ring substituted with two phenyl groups at the 2-position and 4-position, respectively. The introduction of a methyl group at the para position of one of the phenyl rings enhances its electronic properties and influences its interaction with biological targets. This specific arrangement not only contributes to its unique chemical properties but also opens up possibilities for diverse pharmacological activities.

In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiazole moiety exhibit properties such as antimicrobial, anti-inflammatory, antiviral, and anticancer effects. The compound 4-(4-methylphenyl)-2-phenyl-1,3-thiazole is no exception and has been the subject of several investigations aimed at uncovering its potential therapeutic benefits.

One of the most compelling aspects of 4-(4-methylphenyl)-2-phenyl-1,3-thiazole is its ability to interact with various biological targets. The aromatic rings and the sulfur atom in the thiazole ring can engage in multiple types of non-covalent interactions, such as hydrogen bonding, π-stacking, and hydrophobic interactions, with biological molecules. This versatility makes it an attractive scaffold for drug design and development.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of 4-(4-methylphenyl)-2-phenyl-1,3-thiazole with target proteins. Molecular docking studies have shown that this compound can effectively bind to enzymes and receptors involved in various disease pathways. For instance, it has been suggested that it may interact with kinases and other signaling molecules relevant to cancer progression.

The pharmacological profile of 4-(4-methylphenyl)-2-phenyl-1,3-thiazole has been further explored through in vitro and in vivo studies. Initial experiments have indicated that this compound exhibits promising activities against certain types of cancer cells. The ability to inhibit the growth of these cells while maintaining low toxicity towards normal cells makes it a candidate for further development as an anticancer agent.

In addition to its potential in oncology, 4-(4-methylphenyl)-2-phenyl-1,3-thiazole has also shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. By modulating inflammatory pathways, this compound may offer a novel therapeutic approach to manage such conditions.

The synthesis of 4-(4-methylphenyl)-2-phenyl-1,3-thiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to improve the efficiency of these processes. For example, transition metal-catalyzed cross-coupling reactions have been utilized to construct the aromatic rings more efficiently than traditional methods.

The chemical stability of 4-(4-methylphenyl)-2-phenyl-1,3-thiazole is another critical factor that influences its suitability for pharmaceutical applications. Studies have shown that this compound exhibits good stability under various conditions, including storage at room temperature and exposure to light. This stability ensures that it can be reliably formulated into drug products without degradation.

The future direction of research on 4-(4-methylphenyl)-2-phenyl-1,3-thiazole includes further exploration of its pharmacological activities and development of novel derivatives with enhanced properties. By modifying specific parts of its structure, researchers aim to improve its potency, selectivity, and pharmacokinetic characteristics. Such modifications could lead to more effective drug candidates for treating various diseases.

In conclusion, 4-(4-methylphenyl)-2-phenyl-1,3-thiazole (CAS No. 2362-58-5) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique chemical properties and demonstrated biological activities make it a valuable scaffold for drug discovery and development. Continued research in this area holds promise for the discovery of novel therapeutic agents that could benefit patients worldwide.

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